molecular formula C10H8BrNO B008601 1-(5-bromo-1H-indol-3-yl)ethanone CAS No. 19620-90-7

1-(5-bromo-1H-indol-3-yl)ethanone

Cat. No. B008601
CAS RN: 19620-90-7
M. Wt: 238.08 g/mol
InChI Key: RMCQCVYGHWTDSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone involves key reactions such as cyclization, bromoacetylation, and the use of Fischer’s synthesis technique. Enhanced synthesis approaches have been utilized to produce derivatives of this compound, indicating its versatility and the interest in modifying its structure for varied applications (Murugesan & Selvam, 2021).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 1-(5-bromo-1H-indol-3-yl)ethanone has been extensively studied using various computational and spectroscopic techniques. Studies include vibrational frequency analysis, molecular orbital (HOMO-LUMO) analysis, and molecular electrostatic potential (MEP) analysis. These studies reveal the geometrical parameters, stability, and charge transfer within the molecule, providing insights into its reactivity and properties (Mary et al., 2015).

Scientific Research Applications

Anti-corrosion Application

  • Summary : The compound was tested for its anti-corrosive potential on mild steel in an aggressive acidic environment .
  • Method : The anti-corrosive potential was assessed using comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS .
  • Results : The results showed a substantial decrease in corrosion rates with ascending concentrations of the compound, achieving a peak of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M .

Antimicrobial Application

  • Summary : The compound’s antimicrobial prowess was tested against a spectrum of bacterial and fungal pathogens .
  • Method : The antimicrobial activity was ascertained using the disc diffusion method and Gentamicin was used as a reference standard .
  • Results : The compound outperformed Gentamicin in antimicrobial screenings, showing superior efficacy against all tested pathogens .

Antioxidant Application

  • Summary : The compound’s antioxidant potential was quantified .
  • Method : The antioxidant potential was quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark .
  • Results : The IC50 value was found to be 113.964±0.076 µg/ml .

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCQCVYGHWTDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478293
Record name 1-(5-bromo-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromo-1H-indol-3-yl)ethanone

CAS RN

19620-90-7
Record name 1-(5-bromo-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MJ Lunga, RL Chisango, C Weyers, M Isaacs… - …, 2018 - Wiley Online Library
Despite major strides in reducing Plasmodium falciparum infections, this parasite still accounts for roughly half a million annual deaths. This problem is compounded by the decreased …
AL Svogie - Rhodes University, 2015 - commons.ru.ac.za
According to the World Health Organisation (WHO), deaths attributed to Plasmodium falciparum exceeded 584 000 in 2013, with 198 million new cases of malaria being reported. One …
Number of citations: 1 commons.ru.ac.za
R Tassini, VD Rathod, S Paganelli, E Balliana… - Journal of Molecular …, 2016 - Elsevier
The objective of this study was to prepare, characterize and test the catalytic properties of iron and gallium salts of Aquivion ® PFSA (hereinafter Aquivion-H). The samples were …
Number of citations: 11 www.sciencedirect.com
MS Rani, K Krishnadevi, M Rajeswari… - Chemical Data …, 2023 - Elsevier
A new series of sulfonamide derivatives of 1,2,3-triazole-indole (12a–j) were designed and prepared. All compounds were characterized by 1 HNMR, 13 CNMR and mass spectral data. …
Number of citations: 1 www.sciencedirect.com
MJ Lunga - 2017 - commons.ru.ac.za
Heterocyclic structures have found extensive utility in the field of medicinal chemistry, as prominent regions of pharmacophores resulting in numerous drug treatments for many diseases…
Number of citations: 3 commons.ru.ac.za
Y Zheng, J Li, K Wei - Molecules, 2022 - mdpi.com
An efficient, high-yielding and scalable procedure for the regioselective 3-acylation of indoles with anhydrides promoted by boron trifluoride etherate under mild conditions was reported…
Number of citations: 8 www.mdpi.com

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